molecular formula C21H20N4O4S B2400931 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 941928-58-1

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2400931
CAS No.: 941928-58-1
M. Wt: 424.48
InChI Key: MUNDDXQADGPDSH-UHFFFAOYSA-N
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Description

The compound 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (hereafter referred to as the target compound) features an oxazole core substituted at position 2 with a thiophen-2-yl group, at position 4 with a carbonitrile moiety, and at position 5 with a piperazine ring bearing a 3,4-dimethoxybenzoyl substituent. This structure combines pharmacophoric elements commonly exploited in medicinal chemistry:

  • Piperazine: Enhances solubility and conformational flexibility, facilitating receptor interactions .
  • 3,4-Dimethoxybenzoyl: Provides electron-donating groups that may improve binding affinity through hydrogen bonding or π-π stacking .
  • Carbonitrile: Acts as a hydrogen bond acceptor, influencing electronic properties and metabolic stability .

Properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-27-16-6-5-14(12-17(16)28-2)20(26)24-7-9-25(10-8-24)21-15(13-22)23-19(29-21)18-4-3-11-30-18/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNDDXQADGPDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a dimethoxybenzoyl moiety, and an oxazole structure, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

PropertyValue
Molecular Formula C22H24N4O3S
Molecular Weight 396.52 g/mol
IUPAC Name 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-thiophen-2-yl-oxazole-4-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperazine ring enhances its binding affinity, while the dimethoxybenzoyl and thiophene groups may facilitate interaction with biological membranes.

Antioxidant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the one in focus have been shown to protect neuronal cells from oxidative stress induced by reactive oxygen species (ROS). In particular, they stabilize mitochondrial membrane potential and promote cell survival through mechanisms involving the IL-6/Nrf2 signaling pathway .

Neuroprotective Effects

Research has demonstrated that certain piperazine derivatives can effectively shield neuronal cells from apoptosis caused by oxidative stress. The tested compounds were able to mitigate damage in SH-SY5Y cells when exposed to hydrogen peroxide (H₂O₂), suggesting their potential as neuroprotective agents .

Anticancer Potential

The compound's structure suggests possible anticancer activity. Similar piperazine-based compounds have been evaluated for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies on related compounds revealed that they could effectively reduce tumor growth in various cancer models .

Case Studies

  • Neuroprotective Study : A study involving SH-SY5Y cells demonstrated that the compound could significantly reduce oxidative damage at concentrations as low as 20 µM. The mechanism involved decreasing ROS levels and stabilizing mitochondrial function .
  • Anticancer Activity : In vitro assays indicated that similar compounds led to significant reductions in cell viability in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group’s substitution pattern significantly impacts electronic and steric properties. Key analogs include:

Compound Benzoyl Substituent Key Properties/Effects Reference
Target Compound 3,4-Dimethoxy Electron-donating; may enhance solubility N/A
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluoro Electron-withdrawing; improves metabolic stability
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)oxazole-4-carbonitrile 2-Fluoro Ortho-substitution may sterically hinder interactions
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)oxazole-4-carbonitrile 3-Chloro Electron-withdrawing; increases lipophilicity

Analysis :

  • Fluorine substituents (4-F, 2-F) improve resistance to oxidative metabolism, a common strategy in drug design .

Oxazole 2-Substituent Variations

The heteroaromatic group at position 2 influences lipophilicity and target engagement:

Compound 2-Substituent Key Properties/Effects Reference
Target Compound Thiophen-2-yl High lipophilicity; potential antifungal activity N/A
5-(1H-Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile Thiophen-2-yl Demonstrated antifungal activity (IC₅₀: 8.2 µM)
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluorophenyl Halogen bonding potential; improved pharmacokinetics
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)oxazole-4-carbonitrile Furan-2-yl Reduced lipophilicity compared to thiophene

Analysis :

  • Thiophene-containing analogs (target, ) exhibit higher lipophilicity than furan or fluorophenyl derivatives, favoring membrane penetration .
  • Fluorophenyl groups () may engage in halogen bonding with biological targets, enhancing selectivity.

Melting Points and Purity

Data from analogous compounds () highlights trends:

Compound Melting Point (°C) Purity (%) Reference
Target Compound N/A N/A N/A
2-(4-Fluorophenyl)-5-(1H-indol-3-yl)oxazole-4-carbonitrile (3t) N/A N/A
12l (Pyrimidine analog) 226–228 98
12m (Pyrimidine analog) 192–194 96

Analysis :

  • Piperazine-acetylated analogs (e.g., 12l) exhibit higher melting points than non-acetylated derivatives (e.g., 12m), likely due to increased crystallinity .
  • Purity levels >95% (common in ) suggest robust synthetic protocols for related compounds .

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